molecular formula C8H6F10O2 B6350272 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one CAS No. 6742-92-3

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one

Cat. No. B6350272
CAS RN: 6742-92-3
M. Wt: 324.12 g/mol
InChI Key: RSQDKLHYENFHKE-UHFFFAOYSA-N
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Description

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one, also known as DFHMP, is a fluorinated hydroxyalkyl derivative of heptan-3-one. It is a colorless liquid with a boiling point of 94.2 °C and a melting point of -42.2 °C. DFHMP has been studied extensively due to its unique properties, which make it useful in a variety of applications.

Scientific Research Applications

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one has been used in a variety of scientific research applications, including as a solvent for organic reactions, as a reactant in the synthesis of organic compounds, and as a reagent in the synthesis of fluorinated compounds. Additionally, 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one has been used as a solvent for the extraction of natural products, as a reagent in the synthesis of pharmaceuticals, and as a reactant in the synthesis of polymers.

Mechanism of Action

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one acts as a nucleophile in organic reactions, attacking electrophiles such as carbonyl compounds. The reaction proceeds through the formation of a covalent bond between the 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one and the electrophile. The reaction is catalyzed by an acid, such as sulfuric acid, and is reversible, allowing the 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one to be recovered and reused.
Biochemical and Physiological Effects
1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one has been shown to have no significant biochemical or physiological effects in animal studies. It is not toxic, mutagenic, or carcinogenic, and does not exhibit any signs of genotoxicity.

Advantages and Limitations for Lab Experiments

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one has several advantages for use in laboratory experiments. It is highly soluble in water and other organic solvents, making it easy to use in a variety of reactions. Additionally, 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one is relatively non-toxic and does not exhibit any signs of genotoxicity. However, 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one is also a volatile compound and must be handled with care to avoid contamination or loss.

Future Directions

Future research into the properties and applications of 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one could include the development of new synthesis methods, the exploration of its use in other applications, and the development of new derivatives with improved properties. Additionally, further research into the biochemical and physiological effects of 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one could lead to a better understanding of its potential uses in medicine. Finally, further research into the environmental impact of 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one could lead to a better understanding of its potential risks and benefits.

Synthesis Methods

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one can be synthesized by the reaction of 1,1,1,2,2,6,6,7,7,7-decafluoroheptan-3-one with hydroxymethylenebis(trifluoromethanesulfonyl)amide (HMTf) in an aqueous medium. The reaction is carried out at room temperature for 12 hours and yields a product with a purity of 99%.

properties

IUPAC Name

1,1,1,2,2,6,6,7,7,7-decafluoro-5-hydroxy-5-methylheptan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F10O2/c1-4(20,6(11,12)8(16,17)18)2-3(19)5(9,10)7(13,14)15/h20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQDKLHYENFHKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901023236
Record name 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one

CAS RN

6742-92-3
Record name 1,1,1,2,2,6,6,7,7,7-Decafluoro-5-hydroxy-5-methylheptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901023236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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